molecular formula C8H8BFO3 B14026850 (2-Fluoro-3-formyl-5-methylphenyl)boronic acid

(2-Fluoro-3-formyl-5-methylphenyl)boronic acid

Cat. No.: B14026850
M. Wt: 181.96 g/mol
InChI Key: IPBRPSTWCIHQGO-UHFFFAOYSA-N
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Description

(2-Fluoro-3-formyl-5-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluoro, formyl, and methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3-formyl-5-methylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an alkene or alkyne precursor, followed by oxidation to yield the boronic acid . The reaction conditions often involve the use of a borane reagent and a catalyst to facilitate the addition of the boron moiety to the precursor molecule .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-formyl-5-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling with an aryl halide can yield a biaryl compound .

Properties

Molecular Formula

C8H8BFO3

Molecular Weight

181.96 g/mol

IUPAC Name

(2-fluoro-3-formyl-5-methylphenyl)boronic acid

InChI

InChI=1S/C8H8BFO3/c1-5-2-6(4-11)8(10)7(3-5)9(12)13/h2-4,12-13H,1H3

InChI Key

IPBRPSTWCIHQGO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1F)C=O)C)(O)O

Origin of Product

United States

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